molecular formula C19H22N8O B12414063 Atr-IN-15

Atr-IN-15

Cat. No.: B12414063
M. Wt: 378.4 g/mol
InChI Key: ZZBXMUWXLWRZGV-GFCCVEGCSA-N
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Description

Atr-IN-15 is a potent inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response, particularly in the repair of single-stranded DNA breaks. This compound has an inhibitory concentration (IC50) of 8 nanomolar against ATR kinase and also targets LoVo cells, DNA-dependent protein kinase (DNA-PK), and phosphoinositide 3-kinase (PI3K) with higher IC50 values .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atr-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturing companies. general synthetic methods for ATR inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

Atr-IN-15 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Atr-IN-15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of ATR kinase in DNA damage response pathways.

    Biology: Employed in cell-based assays to investigate the effects of ATR inhibition on cell cycle progression and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with defective DNA repair mechanisms.

    Industry: Utilized in the development of new ATR inhibitors and related compounds for pharmaceutical applications.

Mechanism of Action

Atr-IN-15 exerts its effects by inhibiting ATR kinase activity. ATR kinase is recruited to regions of single-stranded DNA within double-stranded DNA. Once activated, ATR phosphorylates several substrates, particularly checkpoint kinase 1 (CHK1). This signaling cascade regulates key cell functions, including the arrest of the cell cycle by activation of intra-S-phase and G2-M-phase checkpoints, stabilization of replication forks, and the repair of DNA damage .

Comparison with Similar Compounds

Similar Compounds

    BAY 1895344: Another ATR inhibitor with potent activity against ATR kinase.

    AZD6738: An ATR inhibitor used in combination with other therapies for cancer treatment.

    M6620: An ATR inhibitor explored in clinical trials for its potential to enhance the efficacy of DNA-damaging agents.

Uniqueness

Atr-IN-15 is unique due to its high potency and selectivity for ATR kinase. It has a lower IC50 value compared to other ATR inhibitors, making it a valuable tool for studying ATR-related pathways and developing new therapeutic strategies.

Properties

Molecular Formula

C19H22N8O

Molecular Weight

378.4 g/mol

IUPAC Name

(3R)-3-methyl-4-[6-methyl-2-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)imidazo[1,5-a]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-15(16-5-7-21-25(16)3)23-19-18(14-4-6-20-24-14)22-13(2)27(17)19/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)/t12-/m1/s1

InChI Key

ZZBXMUWXLWRZGV-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C

Canonical SMILES

CC1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C

Origin of Product

United States

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